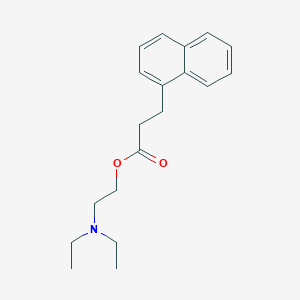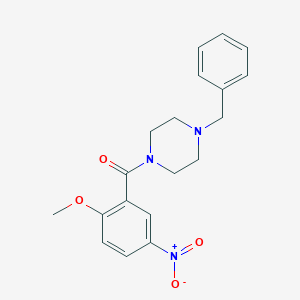![molecular formula C18H19N3S B373942 N-(6,11-dihydrodibenzo[b,e]thiepin-11-ylmethyl)-N-(4,5-dihydro-1H-imidazol-2-yl)amine](/img/structure/B373942.png)
N-(6,11-dihydrodibenzo[b,e]thiepin-11-ylmethyl)-N-(4,5-dihydro-1H-imidazol-2-yl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6,11-dihydrobenzocbenzothiepin-11-ylmethyl)-4,5-dihydro-1H-imidazol-2-amine is an organic compound known for its unique structure and properties. It is a solid, colorless or slightly yellow crystal at room temperature, and it is easily soluble in organic solvents but has low solubility in water. This compound is used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and dyes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,11-dihydrobenzocbenzothiepin-11-ylmethyl)-4,5-dihydro-1H-imidazol-2-amine typically involves the reaction of 6,11-dihydrobenzocbenzothiepin-11-ylmethyl chloride with 4,5-dihydro-1H-imidazol-2-amine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, is common to optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-(6,11-dihydrobenzocbenzothiepin-11-ylmethyl)-4,5-dihydro-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce the corresponding amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted imidazole derivatives
Wissenschaftliche Forschungsanwendungen
N-(6,11-dihydrobenzocbenzothiepin-11-ylmethyl)-4,5-dihydro-1H-imidazol-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of dyes and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(6,11-dihydrobenzocbenzothiepin-11-ylmethyl)-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in neurotransmitter synthesis, thereby affecting neuronal signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6,11-dihydrobenzocbenzothiepin-11-ylmethyl chloride
- 4,5-dihydro-1H-imidazol-2-amine
- N-(6,11-dihydrobenzocbenzothiepin-11-yl)-N’,N’-diethylpropane-1,3-diamine
- N-(6,11-dihydrobenzo cbenzothiepin-11-yl)-2-morpholin-4-ylacetamide
Uniqueness
N-(6,11-dihydrobenzocbenzothiepin-11-ylmethyl)-4,5-dihydro-1H-imidazol-2-amine is unique due to its specific structural features, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C18H19N3S |
|---|---|
Molekulargewicht |
309.4g/mol |
IUPAC-Name |
N-(6,11-dihydrobenzo[c][1]benzothiepin-11-ylmethyl)-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C18H19N3S/c1-2-6-14-13(5-1)12-22-17-8-4-3-7-15(17)16(14)11-21-18-19-9-10-20-18/h1-8,16H,9-12H2,(H2,19,20,21) |
InChI-Schlüssel |
JEYSLXJFCSUUGI-UHFFFAOYSA-N |
SMILES |
C1CN=C(N1)NCC2C3=CC=CC=C3CSC4=CC=CC=C24 |
Kanonische SMILES |
C1CN=C(N1)NCC2C3=CC=CC=C3CSC4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5H-dibenzo[b,g][1,4]thiazocin-6(7H)-one 5H-dibenzo[b,g][1,4]thiazocin-6(7H)-ylidenehydrazone](/img/structure/B373860.png)
![2-[4-(2-hydroxyethyl)piperazin-1-yl]-N-phenylacetamide](/img/structure/B373861.png)


![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(2-fluorobenzoyl)phenyl]acetamide](/img/structure/B373866.png)
![N-{2-[(4-methoxyphenyl)sulfanyl]benzyl}-N-methylamine](/img/structure/B373870.png)
![8-(isobutylsulfanyl)dibenzo[b,f]thiepin-10(11H)-one](/img/structure/B373873.png)
![2-[(2,5-Dimethoxyphenyl)sulfanyl]benzoic acid](/img/structure/B373874.png)
![8-Chlorodibenzo[b,f]thiepin-2-yl methyl ether](/img/structure/B373875.png)
![2-[4-(3-Pyridinylacetyl)-1-piperazinyl]pyrimidine](/img/structure/B373876.png)

![2-(2-dibenzo[b,e]thiepin-11(6H)-ylideneethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B373879.png)
![3-[4-(3-Pyridinylcarbonyl)-1-piperazinyl]propanamide](/img/structure/B373881.png)
![1-Amino-4-[4-[4-[(4-amino-9,10-dioxo-3-sulfonatoanthracen-1-yl)amino]phenyl]anilino]-9,10-dioxoanthracene-2-sulfonate](/img/structure/B373883.png)
